molecular formula C16H10FIO3 B13376231 3-[3-(4-Fluorophenyl)acryloyl]-2-hydroxy-7-iodo-2,4,6-cycloheptatrien-1-one

3-[3-(4-Fluorophenyl)acryloyl]-2-hydroxy-7-iodo-2,4,6-cycloheptatrien-1-one

Cat. No.: B13376231
M. Wt: 396.15 g/mol
InChI Key: WOMPPHVVEIGWGE-RMKNXTFCSA-N
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Description

3-[3-(4-Fluorophenyl)acryloyl]-2-hydroxy-7-iodo-2,4,6-cycloheptatrien-1-one is a complex organic compound with significant potential in various scientific fields This compound features a unique structure that includes a fluorophenyl group, an acryloyl group, a hydroxy group, and an iodo-substituted cycloheptatrienone ring

Properties

Molecular Formula

C16H10FIO3

Molecular Weight

396.15 g/mol

IUPAC Name

3-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-2-hydroxy-7-iodocyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C16H10FIO3/c17-11-7-4-10(5-8-11)6-9-14(19)12-2-1-3-13(18)16(21)15(12)20/h1-9H,(H,20,21)/b9-6+

InChI Key

WOMPPHVVEIGWGE-RMKNXTFCSA-N

Isomeric SMILES

C1=CC(=C(C(=O)C(=C1)I)O)C(=O)/C=C/C2=CC=C(C=C2)F

Canonical SMILES

C1=CC(=C(C(=O)C(=C1)I)O)C(=O)C=CC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Fluorophenyl)acryloyl]-2-hydroxy-7-iodo-2,4,6-cycloheptatrien-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Acryloyl Intermediate: The reaction between 4-fluorobenzaldehyde and malonic acid in the presence of a base such as piperidine forms the acryloyl intermediate.

    Cycloheptatrienone Formation: The intermediate is then subjected to a cyclization reaction with iodine and a suitable catalyst to form the cycloheptatrienone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Fluorophenyl)acryloyl]-2-hydroxy-7-iodo-2,4,6-cycloheptatrien-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The acryloyl group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alkyl-substituted derivative.

    Substitution: Formation of azide-substituted derivatives.

Scientific Research Applications

3-[3-(4-Fluorophenyl)acryloyl]-2-hydroxy-7-iodo-2,4,6-cycloheptatrien-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-[3-(4-Fluorophenyl)acryloyl]-2-hydroxy-7-iodo-2,4,6-cycloheptatrien-1-one involves its interaction with specific molecular targets. The compound’s fluorophenyl and acryloyl groups allow it to bind to enzymes and receptors, modulating their activity. The hydroxy and iodine groups further enhance its binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(4-Fluorophenyl)acryloyl]-2-hydroxybenzoic acid
  • 4-[3-(4-Fluorophenyl)acryloyl]phenylcarbamic acid tert-butyl ester

Uniqueness

3-[3-(4-Fluorophenyl)acryloyl]-2-hydroxy-7-iodo-2,4,6-cycloheptatrien-1-one stands out due to its unique combination of functional groups and the presence of an iodine atom, which is less common in similar compounds. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

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